

Potential Biological Activity of 2-((Dimethylamino)methyl)pyridin-3-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-((Dimethylamino)methyl)pyridin-3-ol

Cat. No.: B146744

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of **2-((Dimethylamino)methyl)pyridin-3-ol** based on available scientific literature for structurally related pyridine derivatives. As of the latest search, specific experimental data on the biological activity of **2-((Dimethylamino)methyl)pyridin-3-ol** (CAS No. 2168-13-0) is not publicly available. Therefore, the information presented herein is predictive and intended to guide future research.

Introduction

2-((Dimethylamino)methyl)pyridin-3-ol is a heterocyclic organic compound featuring a pyridine ring, a hydroxyl group, and a dimethylaminomethyl side chain.^[1] While this specific molecule is commercially available and used as an intermediate in the synthesis of more complex molecules, its intrinsic biological activities have not been extensively reported in peer-reviewed literature.^[2] However, the pyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. This whitepaper aims to explore the potential biological activities of **2-((Dimethylamino)methyl)pyridin-3-ol** by examining the established activities of structurally similar pyridine derivatives. The insights provided are intended to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **2-((Dimethylamino)methyl)pyridin-3-ol** is presented in the table below. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

Property	Value	Source
Molecular Formula	C ₈ H ₁₂ N ₂ O	PubChem[1]
Molecular Weight	152.19 g/mol	PubChem[1]
CAS Number	2168-13-0	PubChem[1]
Melting Point	56-59 °C	MySkinRecipes[2]
Boiling Point	240.7 °C	MySkinRecipes[2]
XLogP3	0.4	PubChem[1]

Potential Biological Activities Based on Structural Analogs

The pyridine nucleus is a versatile scaffold that has been incorporated into a wide array of therapeutic agents. Based on the activities of related pyridine-containing molecules, **2-((Dimethylamino)methyl)pyridin-3-ol** could potentially exhibit a range of biological effects.

Central Nervous System (CNS) Activity

Pyridine alkaloids and their synthetic derivatives are well-known for their activity in the central nervous system. This activity is often mediated through interaction with various neurotransmitter receptors and enzymes.

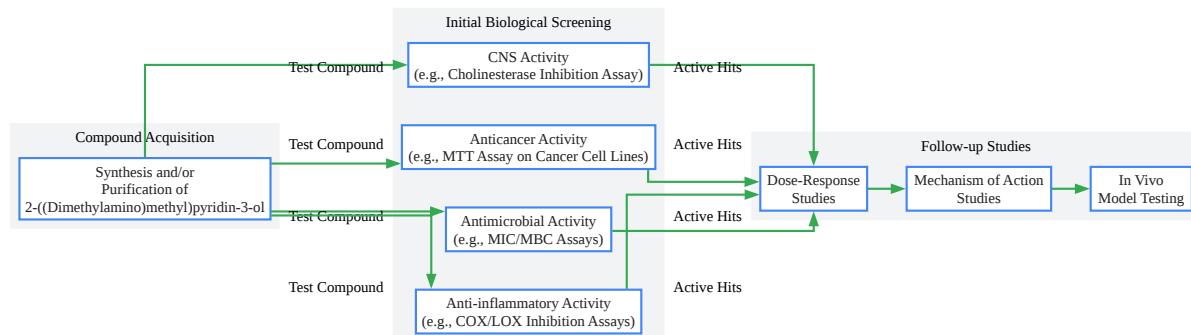
- Potential as a Cholinesterase Inhibitor: Many pyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The nitrogen atom in the pyridine ring and the tertiary amine in the side chain of **2-**

((Dimethylamino)methyl)pyridin-3-ol could potentially interact with the active site of cholinesterases.

Anticancer Activity

The pyridine ring is a common feature in many anticancer agents. Its ability to participate in hydrogen bonding, and π - π stacking, and to coordinate with metal ions makes it a valuable pharmacophore in the design of kinase inhibitors, topoisomerase inhibitors, and other anticancer drugs. Structurally related pyridine derivatives have shown cytotoxic activity against various cancer cell lines.

Antimicrobial Activity

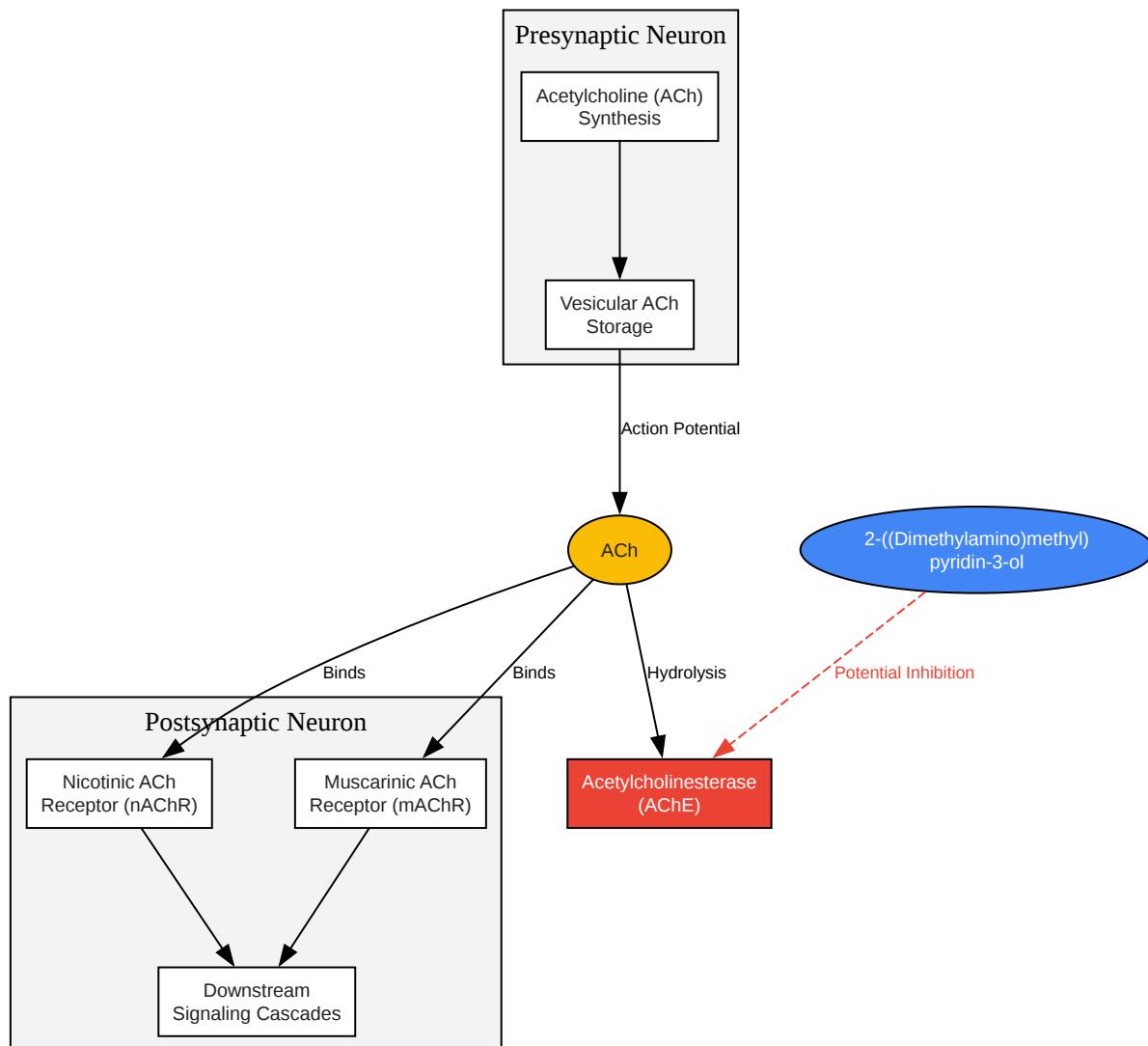

Pyridine-containing compounds have a long history of use as antimicrobial agents. The nitrogen atom in the pyridine ring can interfere with essential microbial processes. Given that **2-((Dimethylamino)methyl)pyridin-3-ol** is used as an intermediate in the synthesis of antimicrobials, it is plausible that the parent molecule itself may possess some degree of antimicrobial activity.

Anti-inflammatory Activity

Certain pyridine derivatives have demonstrated anti-inflammatory properties. The mechanism of action can vary, but may involve the inhibition of pro-inflammatory enzymes or cytokines. The structural features of **2-((Dimethylamino)methyl)pyridin-3-ol** could potentially allow it to interact with targets in inflammatory pathways.

Proposed Experimental Workflows for Biological Screening

To elucidate the potential biological activities of **2-((Dimethylamino)methyl)pyridin-3-ol**, a systematic screening approach is recommended. The following diagram illustrates a potential experimental workflow.



[Click to download full resolution via product page](#)

A proposed workflow for the biological evaluation of **2-((Dimethylamino)methyl)pyridin-3-ol**.

Potential Signaling Pathway Involvement

Given the potential for CNS activity, one hypothetical signaling pathway that **2-((Dimethylamino)methyl)pyridin-3-ol** could modulate is the cholinergic signaling pathway, particularly in the context of Alzheimer's disease.

[Click to download full resolution via product page](#)

Hypothetical modulation of the cholinergic signaling pathway by **2-((Dimethylamino)methyl)pyridin-3-ol**.

Conclusion and Future Directions

While direct evidence for the biological activity of **2-((Dimethylamino)methyl)pyridin-3-ol** is currently lacking in the public domain, its chemical structure, featuring a pyridine core, suggests a high potential for a range of pharmacological effects. The exploration of its activity against CNS targets, cancer cell lines, microbial pathogens, and inflammatory pathways is a logical and promising direction for future research. The experimental workflows and potential mechanisms of action outlined in this whitepaper provide a foundational framework for initiating such investigations. Further studies are imperative to isolate and characterize any specific biological activities and to determine the therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-((Dimethylamino)methyl)pyridin-3-ol | C8H12N2O | CID 75108 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-((Dimethylamino)methyl)pyridin-3-ol [myskinrecipes.com]
- To cite this document: BenchChem. [Potential Biological Activity of 2-((Dimethylamino)methyl)pyridin-3-ol: A Technical Whitepaper]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146744#potential-biological-activity-of-2-dimethylamino-methyl-pyridin-3-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com